molecular formula C41H36O9 B12275117 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol CAS No. 196954-87-7

2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol

Cat. No.: B12275117
CAS No.: 196954-87-7
M. Wt: 672.7 g/mol
InChI Key: SKHKZXFEDIQPOQ-UHFFFAOYSA-N
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Description

2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of benzoyl and benzyl groups attached to the inositol ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol ring followed by selective benzoylation and benzylation. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups on the myo-inositol ring are protected using suitable protecting groups such as isopropylidene or acetonide.

    Selective Benzoylation: The protected inositol is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Selective Benzylation: The benzoylated inositol is further reacted with benzyl chloride under basic conditions to introduce benzyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol involves its interaction with specific molecular targets and pathways. The benzoyl and benzyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol
  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol

Uniqueness

2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is unique due to its specific pattern of benzoylation and benzylation, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and research.

Properties

CAS No.

196954-87-7

Molecular Formula

C41H36O9

Molecular Weight

672.7 g/mol

IUPAC Name

[4,5-dibenzoyloxy-2-hydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate

InChI

InChI=1S/C41H36O9/c42-33-34(46-26-28-16-6-1-7-17-28)37(49-40(44)31-22-12-4-13-23-31)38(50-41(45)32-24-14-5-15-25-32)36(47-27-29-18-8-2-9-19-29)35(33)48-39(43)30-20-10-3-11-21-30/h1-25,33-38,42H,26-27H2

InChI Key

SKHKZXFEDIQPOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O

Origin of Product

United States

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